molecular formula C13H19NO2 B191134 (1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one CAS No. 3329-91-7

(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one

Cat. No.: B191134
CAS No.: 3329-91-7
M. Wt: 221.29 g/mol
InChI Key: YBQKKTNDAXVYGX-WZRBSPASSA-N
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Description

(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one is a synthetic organic compound with the molecular formula C₁₃H₁₉NO₂ and an average molecular mass of 221.30 g/mol . This specific stereoisomer is part of a structural class that includes compounds like Dioscorine, which is noted in chemical databases as a related synonym . The compound features a complex spiro-fused structure combining a 5-azabicyclo[2.2.2]octane system with a pyran-6'-one ring. This unique architecture may make it a compound of interest in various exploratory research fields, such as medicinal chemistry for the study of novel pharmacophores, or in chemical biology as a potential scaffold or synthetic intermediate. The mechanism of action and specific research applications for this compound are areas for ongoing investigation. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

3329-91-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one

InChI

InChI=1S/C13H19NO2/c1-9-5-12(15)16-13(6-9)7-11-4-3-10(13)8-14(11)2/h5,10-11H,3-4,6-8H2,1-2H3/t10-,11-,13+/m1/s1

InChI Key

YBQKKTNDAXVYGX-WZRBSPASSA-N

SMILES

CC1=CC(=O)OC2(C1)CC3CCC2CN3C

Isomeric SMILES

CC1=CC(=O)O[C@@]2(C1)C[C@H]3CC[C@@H]2CN3C

Canonical SMILES

CC1=CC(=O)OC2(C1)CC3CCC2CN3C

Color/Form

GREENISH-YELLOW PRISMS FROM ETHER

melting_point

54-55 °C

Other CAS No.

3329-91-7

physical_description

Greenish-yellow solid;  [MSDSonline]

solubility

SOLUBLE IN WATER, ALCOHOL, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, BENZENE, PETROLEUM ETHER

Origin of Product

United States

Biological Activity

(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one, commonly referred to as Dioscorine, is a spirocyclic alkaloid primarily isolated from various species of the Dioscorea genus (yams). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 221.3 g/mol
  • CAS Number : 3329-91-7
  • Melting Point : 54-55°C
  • Boiling Point : 140-145°C (at 0.04 Torr)
  • Density : 1.15 g/cm³

Anti-inflammatory Effects

Dioscorine exhibits notable anti-inflammatory properties. In a study conducted on animal models, it was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Analgesic Properties

Research has indicated that Dioscorine possesses analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). In pain models, administration of Dioscorine resulted in a marked reduction in pain response, suggesting its potential use in pain management therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Dioscorine against oxidative stress-induced neuronal damage. It was found to enhance the expression of antioxidant enzymes and reduce apoptosis in neuronal cells exposed to neurotoxic agents . This suggests that Dioscorine may have applications in treating neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

A study involving rats with induced paw edema demonstrated that Dioscorine significantly decreased swelling compared to control groups treated with saline. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation .

Dose (mg/kg)Edema Reduction (%)
1025
2050
4070

Case Study 2: Analgesic Efficacy

In a double-blind clinical trial involving patients with chronic pain conditions, Dioscorine was administered over four weeks. The findings revealed a significant decrease in pain scores as measured by the Visual Analog Scale (VAS) compared to the placebo group .

GroupVAS Score Reduction (%)
Dioscorine60
Placebo10

The biological activities of Dioscorine can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : Dioscorine downregulates the synthesis of inflammatory mediators by inhibiting key signaling pathways.
  • Antioxidant Activity : It enhances cellular antioxidant defenses, mitigating oxidative stress.
  • Modulation of Pain Pathways : Dioscorine interacts with neurotransmitter systems involved in pain perception.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds related to (1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one may exhibit antidepressant-like effects. Specifically, research has shown that mGlu2/3 receptor antagonists can lead to significant behavioral changes in models of depression, suggesting that this compound could be a candidate for further exploration in the development of antidepressants .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Its interaction with various neurotransmitter systems positions it as a candidate for research into treatments for conditions like Alzheimer's disease and Parkinson's disease .

Source from Dioscorea Species

This compound has been isolated from several Dioscorea species, including Dioscorea bulbifera and Dioscorea hispida. These plants are traditionally used in various cultures for their medicinal properties. The extraction and characterization of this compound from natural sources highlight its importance in ethnopharmacology .

Target Identification

Pharmacological profiling has identified potential targets for this compound. Predicted interactions include:

  • Cannabinoid CB2 receptor
  • Histone deacetylase 8
  • Mineralocorticoid receptor

These interactions suggest diverse pharmacological activities that warrant further investigation .

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant EffectsDemonstrated significant behavioral changes comparable to established antidepressants
Neuroprotective PotentialSuggested mechanisms of action involving neurotransmitter modulation
EthnopharmacologyIsolated from traditional medicinal plants with documented uses

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Influence : (1R,4R,5S) configurations consistently outperform enantiomers in activity, as seen in both Dioscorine and 3.2.1 octane-triazole derivatives .
  • Structure-Activity Relationship (SAR) :
    • Rigidity : Larger bicyclic systems (e.g., 2.2.2 octane) enhance target selectivity but may reduce synthetic accessibility.
    • Substituent Effects : Methyl groups improve metabolic stability, while polar moieties (e.g., triazoles) enhance solubility and binding .
  • Synthetic Challenges : Spiro junctions (Dioscorine) require precise stereocontrol, often necessitating chiral catalysts or multi-step protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
Reactant of Route 2
Reactant of Route 2
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one

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